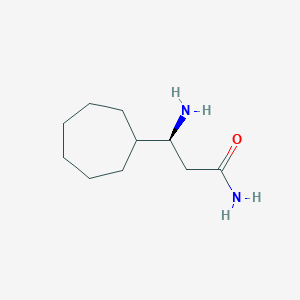
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate: is a chemical compound with the molecular formula C15H24N2O6 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a pyrrole ring, and a carbamate group, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,5-dioxo-2,5-dihydro-1H-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol (MeOH) and dichloromethane (DCM). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography, employing a gradient of methanol in dichloromethane to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the pyrrole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrrole ring, while reduction may produce reduced forms of the carbamate group .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug precursor or intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways . The compound may act by:
Binding to Enzymes: It can bind to enzymes, altering their activity and influencing biochemical pathways.
Modulating Protein Function: The compound may modify protein function through covalent bonding or non-covalent interactions.
Affecting Cellular Processes: It can impact cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar in structure but with an amino group instead of the pyrrole ring.
tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate: Another variant with slight modifications in the functional groups.
Uniqueness
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C13H20N2O5 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)14-6-8-19-9-7-15-10(16)4-5-11(15)17/h4-5H,6-9H2,1-3H3,(H,14,18) |
InChI-Schlüssel |
KNDCBMBMTMSFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


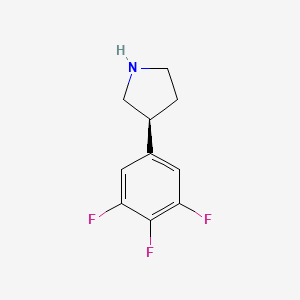

![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
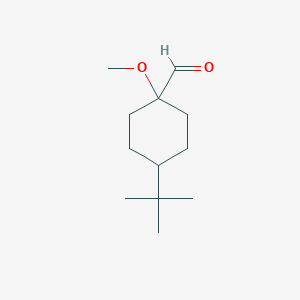
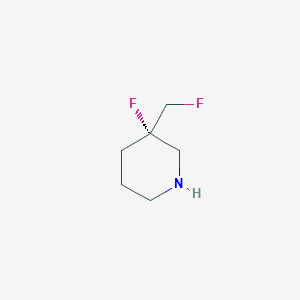
![(R)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B13325524.png)


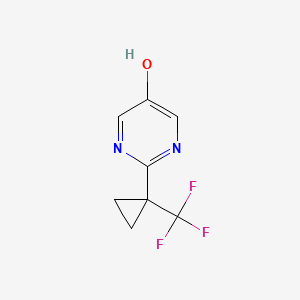
![Tert-butyl (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13325548.png)



